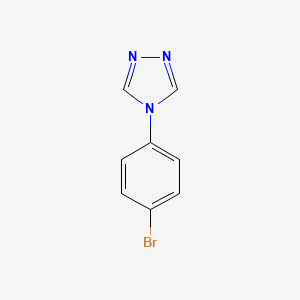

4-(4-bromophenyl)-4H-1,2,4-triazole

Description

BenchChem offers high-quality 4-(4-bromophenyl)-4H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-bromophenyl)-4H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-1-3-8(4-2-7)12-5-10-11-6-12/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJQMOVSRWLIJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Tautomeric Dynamics of 4-(4-Bromophenyl)-4H-1,2,4-Triazole-3-Thione Derivatives

[1][2]

Executive Summary

This technical guide addresses the structural dynamics, synthesis, and characterization of 4-(4-bromophenyl)-4H-1,2,4-triazole derivatives , specifically focusing on the thione-thiol tautomeric equilibrium . While the 4-substituted-1,2,4-triazole ring is generally rigid when fully substituted, the introduction of a sulfur moiety at the C3 position introduces a critical proton transfer equilibrium. This phenomenon dictates the molecule's reactivity (S-alkylation vs. N-alkylation), solubility, and binding affinity in pharmacological targets.

This document is designed for medicinal chemists and structural biologists, providing validated protocols for synthesis, computational prediction (DFT), and spectroscopic differentiation of these tautomers.

Structural Fundamentals: The Thione-Thiol Equilibrium

The core scaffold, 4-(4-bromophenyl)-4H-1,2,4-triazole , is structurally constrained by the aryl group at the N4 position. Unlike 1H-triazoles, the N4-substituted ring cannot undergo annular tautomerism (movement of H between ring nitrogens) unless functional groups are present.

The most chemically significant derivative is the 3-thione/thiol variant. This system exists in equilibrium between two forms:

-

Thione Form (A): Characterized by a C=S double bond and an N-H proton. This form preserves the aromaticity of the N4-aryl substituent but disrupts the full aromaticity of the triazole ring.

-

Thiol Form (B): Characterized by a C-SH single bond and a C=N double bond. This form restores the heteroaromatic system of the triazole ring.

Mechanistic Pathway

The proton transfer occurs between the N2 nitrogen and the exocyclic sulfur.

Figure 1: The thione-thiol tautomeric equilibrium. The thione form is generally favored thermodynamically in neutral conditions.

Computational Analysis (DFT) & Stability

Density Functional Theory (DFT) provides the predictive framework for understanding why the thione form typically dominates.

Experimental vs. Theoretical Stability

Studies utilizing B3LYP/6-311++G(d,p) basis sets consistently show that the thione tautomer is lower in energy (more stable) than the thiol form in the gas phase.

| Parameter | Thione Form (C=S) | Thiol Form (C-SH) | Delta E (kcal/mol) |

| Relative Energy | 0.00 (Global Min) | +12.5 - 15.2 | ~14.0 |

| Dipole Moment | High (~6.5 D) | Lower (~3.2 D) | - |

| HOMO-LUMO Gap | ~4.2 eV | ~4.5 eV | - |

Interpretation:

-

Gas Phase: The thione form is stabilized by the strength of the N-H bond compared to the S-H bond.

-

Solvent Effect: In polar aprotic solvents (DMSO, DMF), the high dipole moment of the thione form is further stabilized by solvation shells.

-

Reactivity: Despite the thione dominance, alkylation reactions in basic media (e.g., K2CO3/Acetone) proceed via the thiolate anion , leading exclusively to S-alkylated products (thioethers) rather than N-alkylated products. This confirms the accessibility of the thiol form via deprotonation.

Experimental Protocol: Synthesis & Characterization

The following protocol synthesizes 4-(4-bromophenyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione , a representative scaffold for this class.

Synthesis Workflow[4]

Reagents:

-

4-Bromophenyl isothiocyanate (1.0 eq)

-

Benzhydrazide (1.0 eq)

-

Ethanol (Solvent)[1]

-

NaOH (2N, Cyclizing agent)

Figure 2: Synthetic route for 4-(4-bromophenyl)-1,2,4-triazole-3-thiones via alkaline cyclization.

Detailed Methodology

-

Thiosemicarbazide Formation: Dissolve benzhydrazide (0.01 mol) in absolute ethanol (20 mL). Add 4-bromophenyl isothiocyanate (0.01 mol) dropwise. Reflux for 3–4 hours.[1] Cool to room temperature. Filter the solid thiosemicarbazide intermediate.

-

Cyclization: Suspend the intermediate in 2N NaOH (20 mL). Reflux for 4 hours. The solid will dissolve as the thiolate salt forms.

-

Isolation: Cool the solution. Acidify carefully with dilute HCl to pH 3. The product precipitates as the thione tautomer. Filter, wash with water, and recrystallize from ethanol.[2]

Spectroscopic Validation

To confirm the tautomeric form in the solid state and solution:

-

IR Spectroscopy (KBr Pellet):

-

Look for C=S stretch at 1340–1350 cm⁻¹ .

-

Look for N-H stretch at 3100–3300 cm⁻¹ .

-

Absence check: A sharp S-H band at 2500–2600 cm⁻¹ is typically absent , confirming the thione form in the solid state.

-

-

¹H NMR (DMSO-d₆):

-

Thione Signal: A broad singlet at δ 13.8 – 14.2 ppm corresponds to the N-H proton.

-

Thiol Signal: If present (rare in pure DMSO), S-H would appear upfield at δ 3.0–4.0 ppm (often not observed due to rapid exchange).

-

Aromatic Region: The 4-bromophenyl protons appear as two doublets (AA'BB' system) around δ 7.5–7.8 ppm.

-

-

X-Ray Crystallography:

-

Bond length analysis is the definitive proof.

-

C3-S bond length: ~1.67–1.69 Å (indicative of C=S double bond character).

-

Note: A pure C-S single bond would be ~1.82 Å.

-

Pharmacological Implications[4]

The tautomeric state directly influences drug-receptor interactions.

-

Docking Simulations: When performing molecular docking (e.g., against EGFR or COX-2), researchers must dock both tautomers.

-

The Thione form acts as a hydrogen bond donor (via NH) and acceptor (via S).

-

The Thiol form acts primarily as a hydrogen bond donor (via SH) and acceptor (via N2).

-

-

Bioavailability: The thione form is more polar, potentially improving solubility in aqueous biological fluids compared to the S-alkylated thioether derivatives.

References

-

Orbital: The Electronic Journal of Chemistry . "Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives." (2021).[3][4] Link

-

MDPI . "(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol."[5] Molbank (2021). Link

-

BenchChem . "Application Notes and Protocols for 4,5-diethyl-4H-1,2,4-triazole-3-thiol in Pharmaceutical Synthesis." Link

-

IUCrData . "4-(4-Bromophenyl)-2-(3-(4-chlorophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}..." (2018). Link

-

PubChem . "3-(4-Bromophenyl)-1H-[1,2,4]triazole Compound Summary."[6] Link

Sources

- 1. scispace.com [scispace.com]

- 2. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 3. researchgate.net [researchgate.net]

- 4. Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]

- 5. researchgate.net [researchgate.net]

- 6. 3-(4-Bromophenyl)-1H-[1,2,4]triazole | C8H6BrN3 | CID 46948734 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pharmacological Versatility of 1,2,4-Triazole Derivatives: A Technical Guide for Researchers

Abstract

The 1,2,4-triazole scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its remarkable prevalence in a wide array of therapeutic agents.[1] This five-membered heterocyclic ring, containing three nitrogen atoms, exhibits a unique combination of physicochemical properties, including metabolic stability and the capacity for hydrogen bonding, which contribute to its favorable pharmacokinetic and pharmacodynamic profiles.[2] Consequently, derivatives of 1,2,4-triazole have been successfully developed to exhibit a broad spectrum of biological activities, including potent antifungal, antibacterial, anticancer, and antiviral effects.[3][4][5][6][7][8] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the multifaceted biological activities of 1,2,4-triazole derivatives. We will delve into the core mechanisms of action, present detailed experimental protocols for activity assessment, summarize key structure-activity relationships, and provide a representative synthesis of a potent derivative.

Introduction: The Enduring Significance of the 1,2,4-Triazole Nucleus

The 1,2,4-triazole ring system has garnered sustained interest from the scientific community for its versatile biological profile.[3][4] This aromatic heterocycle can exist in two tautomeric forms, 1H- and 4H-1,2,4-triazole, and its derivatives are integral to numerous clinically significant drugs.[3] Notable examples include the antifungal agents fluconazole and itraconazole, the anxiolytic alprazolam, and the antiviral ribavirin.[4] The success of these established drugs continues to inspire the exploration of novel 1,2,4-triazole derivatives with improved efficacy and novel mechanisms of action. This guide aims to equip researchers with the foundational knowledge and practical methodologies to navigate the rich pharmacology of this important class of compounds.

Antifungal Activity: Targeting Fungal Cell Membrane Integrity

The most prominent and well-established biological activity of 1,2,4-triazole derivatives is their potent antifungal effect.[9] Many of the leading antifungal drugs in clinical use are based on this scaffold.

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary antifungal mechanism of 1,2,4-triazoles involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4][10] This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that maintains its fluidity and integrity.[10] The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of CYP51, disrupting the demethylation of lanosterol.[1] This leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, ultimately impairing fungal cell membrane function and inhibiting fungal growth.[10]

Caption: Inhibition of ergosterol biosynthesis by 1,2,4-triazole derivatives.

Structure-Activity Relationship (SAR) Insights

-

Substituents on the Phenyl Ring: The presence of electron-withdrawing groups, such as halogens (e.g., -F, -Cl), on the phenyl ring attached to the triazole or a side chain generally enhances antifungal activity.[9] For instance, the 2,4-difluorophenyl group is a common feature in potent antifungal triazoles like fluconazole and voriconazole.

-

Side Chain Modifications: The nature of the side chain at other positions of the triazole ring significantly influences the antifungal spectrum and potency. Bulky and lipophilic side chains can improve binding to the active site of CYP51.

-

Hybrid Molecules: Hybrid molecules that combine the 1,2,4-triazole scaffold with other antifungal pharmacophores have shown promising results, often exhibiting broader spectrum activity.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.

1. Preparation of Inoculum: a. Subculture the fungal strain on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours. b. Prepare a suspension of the fungal colonies in sterile saline. c. Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. d. Dilute the standardized suspension 1:1000 in RPMI-1640 medium (buffered with MOPS) to obtain the final inoculum concentration.

2. Preparation of Drug Dilutions: a. Prepare a stock solution of the 1,2,4-triazole derivative in a suitable solvent (e.g., DMSO). b. In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in RPMI-1640 medium to achieve the desired concentration range.

3. Inoculation and Incubation: a. Add 100 µL of the fungal inoculum to each well containing the drug dilutions. b. Include a growth control (inoculum without drug) and a sterility control (medium without inoculum). c. Incubate the plate at 35°C for 24-48 hours.

4. Determination of Minimum Inhibitory Concentration (MIC): a. The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.

Quantitative Data: Antifungal Activity

| Compound Class/Example | Fungal Strain | MIC (µg/mL) | Reference |

| Fluconazole Analogs | Candida albicans | 0.0625 - 1 | [9] |

| Benzimidazole-Triazole Hybrids | Candida glabrata | 0.97 - 1.95 | [11] |

| Thiazolo[4,5-d]pyrimidine-Triazole Hybrids | Various Candida spp. | 0.06 - 32 | [9] |

| Indole-Triazole Derivatives | Candida krusei | Good activity | [12] |

| Triazole Alcohol Derivatives | Fluconazole-resistant Candida spp. | 0.063 - 1 | [9] |

Antibacterial Activity: A Promising Frontier

While not as established as their antifungal counterparts, 1,2,4-triazole derivatives have demonstrated significant potential as antibacterial agents, particularly when hybridized with known antibacterial scaffolds.[13]

Mechanism of Action

The antibacterial mechanisms of 1,2,4-triazole derivatives are diverse and often depend on the nature of the hybridized molecule. For instance, hybrids with quinolones, a class of antibiotics that target DNA gyrase and topoisomerase IV, have shown enhanced activity against both Gram-positive and Gram-negative bacteria.[7][13] Some derivatives may also act by inhibiting other essential bacterial enzymes or disrupting cell wall synthesis.

Structure-Activity Relationship (SAR) Insights

-

Hybridization with Quinolones: Linking the 1,2,4-triazole moiety to fluoroquinolones like ciprofloxacin or ofloxacin has resulted in compounds with potent activity against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[7][13]

-

Amino and Thiol Substitutions: The presence of amino or thiol groups at various positions on the triazole ring can influence antibacterial potency. Schiff bases derived from 4-amino-1,2,4-triazoles have shown notable activity.[13]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Dilution

This protocol is a general guideline and can be adapted based on the specific bacteria and compounds being tested.

1. Preparation of Bacterial Inoculum: a. Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C. b. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Compound Dilutions: a. Prepare a stock solution of the 1,2,4-triazole derivative in an appropriate solvent. b. Perform serial two-fold dilutions in a 96-well microtiter plate using the broth medium.

3. Inoculation and Incubation: a. Add the bacterial inoculum to each well. b. Include a positive control (bacteria without compound) and a negative control (broth only). c. Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC: a. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Quantitative Data: Antibacterial Activity

| Compound Class/Example | Bacterial Strain | MIC (µg/mL) | Reference |

| Ofloxacin-Triazole Hybrids | S. aureus, E. coli | 0.25 - 1 | [13] |

| Clinafloxacin-Triazole Hybrids | MRSA | 0.25 - 32 | [13] |

| 4-Amino-1,2,4-triazole Schiff Bases | S. aureus, S. pyogenes | 0.132 - 0.264 (mM) | [13] |

| Fused Triazole 39c | E. coli | 3.125 | [7] |

| Fused Triazole 39h | P. aeruginosa | 3.125 | [7] |

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

1,2,4-triazole derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[6][14][15][16][17][18]

Mechanisms of Action

The anticancer activity of 1,2,4-triazoles is not attributed to a single mechanism but rather a range of actions targeting key cellular processes in cancer.[1]

-

Enzyme Inhibition:

-

Kinase Inhibition: Many derivatives act as inhibitors of various protein kinases that are often dysregulated in cancer, such as PIM-1, c-Kit, RET, FLT3, EGFR, and BRAF.[3][14] By blocking the ATP-binding site of these kinases, they can halt downstream signaling pathways that promote cell proliferation and survival.

-

Aromatase Inhibition: Compounds like letrozole and anastrozole are potent aromatase inhibitors, blocking the synthesis of estrogen and are thus effective in treating hormone-receptor-positive breast cancer.[1]

-

Tubulin Polymerization Inhibition: Some 1,2,4-triazole derivatives can interfere with the dynamics of microtubule assembly by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14]

-

-

Induction of Apoptosis: Many 1,2,4-triazole compounds can trigger programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.

-

STAT3 Signaling Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that is often constitutively active in many cancers. Certain 1,2,4-triazole derivatives have been shown to inhibit the STAT3 signaling pathway, thereby suppressing tumor cell survival and proliferation.[3]

Caption: Diverse anticancer mechanisms of 1,2,4-triazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

1. Cell Seeding: a. Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. b. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

2. Compound Treatment: a. Prepare serial dilutions of the 1,2,4-triazole derivatives in the appropriate cell culture medium. b. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

3. MTT Addition and Formazan Solubilization: a. Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. b. Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

4. Absorbance Measurement and IC50 Calculation: a. Measure the absorbance at a wavelength of 570 nm using a microplate reader. b. Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC50) value.

Quantitative Data: Anticancer Activity

| Compound Class/Example | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-Triazole Hybrids (TP1-TP7) | Murine Melanoma (B16F10) | 41.12 - 61.11 | [5] |

| Betulin-1,2,4-Triazole Derivatives | Melanoma (A375) | 22.41 - 46.92 | [19] |

| 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones | HeLa | < 12 | [16] |

| 1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones | MCF-7, HeLa | 5.6 - 21.1 | [20] |

| 1,2,4-Triazol-3-ylsulfanylmethyl-1,2,3-triazoles | MCF-7, Caco-2 | 0.31 - 19.09 | [21] |

Antiviral Activity: A Broad Spectrum of Inhibition

1,2,4-triazole derivatives have demonstrated significant antiviral activity against a wide range of viruses, including RNA and DNA viruses.[22][23][24][25] The most well-known example is ribavirin, a broad-spectrum antiviral drug.

Mechanisms of Action

The antiviral mechanisms of 1,2,4-triazole derivatives can vary depending on the specific compound and the virus being targeted.

-

Inhibition of Viral Nucleic Acid Synthesis: Ribavirin, after being phosphorylated within the host cell, can interfere with viral RNA and DNA synthesis through multiple mechanisms, including inhibition of inosine monophosphate dehydrogenase (IMPDH), leading to a depletion of GTP pools, and by acting as a mutagenic agent when incorporated into the viral genome.

-

Inhibition of Viral Entry and Release: Some derivatives have been shown to inhibit the entry of viruses into host cells or the release of new virions from infected cells.[26][27] For example, some compounds have shown potential to inhibit the neuraminidase enzyme of the influenza virus, which is crucial for viral release.[28]

-

Targeting Specific Viral Proteins: Certain 1,2,4-triazole derivatives have been found to target specific viral proteins. For instance, some have been investigated as inhibitors of the hepatitis C virus (HCV) NS5B polymerase and the Chikungunya virus nsP1 protein.[26]

Experimental Protocol: Plaque Reduction Assay

This assay is used to quantify the reduction in infectious virus particles produced in the presence of an antiviral compound.

1. Cell Seeding: a. Seed a monolayer of susceptible host cells (e.g., Vero, MDCK) in 6-well or 12-well plates and grow to confluency.

2. Virus Adsorption: a. Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) and allow for adsorption for 1 hour at 37°C.

3. Compound Treatment and Overlay: a. Remove the virus inoculum and wash the cells. b. Overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the 1,2,4-triazole derivative.

4. Incubation and Plaque Visualization: a. Incubate the plates for a period sufficient for plaque formation (typically 2-3 days). b. Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

5. Calculation of Antiviral Activity: a. The percentage of plaque reduction is calculated relative to the untreated virus control. The EC50 (50% effective concentration) can then be determined.

Experimental Protocol: TCID50 Assay

The 50% Tissue Culture Infectious Dose (TCID50) assay is another method to quantify infectious virus and is particularly useful for viruses that do not form plaques.[2][29][30][31]

1. Cell Seeding: a. Seed host cells in a 96-well plate.

2. Virus and Compound Dilutions: a. Prepare serial dilutions of the virus stock. b. In separate plates, prepare serial dilutions of the antiviral compound.

3. Infection and Treatment: a. Infect the cells with the virus dilutions in the presence or absence of the compound dilutions.

4. Incubation and Observation: a. Incubate the plates and observe for cytopathic effects (CPE) over several days.

5. TCID50 Calculation: a. The TCID50 is the virus dilution that causes CPE in 50% of the wells, calculated using methods like the Reed-Muench or Spearman-Kärber formulas. The antiviral activity is determined by the reduction in TCID50 in the presence of the compound.

Synthesis of a Key 1,2,4-Triazole Derivative: Fluconazole

To illustrate the synthetic accessibility of this class of compounds, a representative multi-step synthesis of the widely used antifungal drug, fluconazole, is provided below.[4][10][32][33][34]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 6. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 7. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemmethod.com [chemmethod.com]

- 9. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. turkjps.org [turkjps.org]

- 13. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. isres.org [isres.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents [ouci.dntb.gov.ua]

- 19. Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity | MDPI [mdpi.com]

- 20. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. eurekaselect.com [eurekaselect.com]

- 24. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Antiviral evaluation of 1,4-disubstituted-1,2,3-triazole derivatives against Chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]

- 27. academic.oup.com [academic.oup.com]

- 28. Synthesis of 1,4-triazole linked zanamivir dimers as highly potent inhibitors of influenza A and B - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 29. urmc.rochester.edu [urmc.rochester.edu]

- 30. TCID50 Assay | アジレント [agilent.com]

- 31. Virology through numbers: Plaque and TCID50 assays - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 32. researchgate.net [researchgate.net]

- 33. Synthesis of Fluconazole - Chempedia - LookChem [lookchem.com]

- 34. CN1353108A - Process for preparing fluconazole as antifungal medicine - Google Patents [patents.google.com]

Bromophenyl-Triazole Conjugates: Pharmacophore Engineering for Next-Generation Therapeutics

Executive Summary

In the landscape of modern drug discovery, the 1,2,3-triazole ring has transcended its role as a mere "click chemistry" linker to become a critical pharmacophore. When functionalized with a bromophenyl group , this scaffold exhibits a unique synergy of metabolic stability, dipole interactions, and specific halogen bonding capabilities that are absent in their non-halogenated or fluoro-substituted counterparts.

This guide provides a technical deep-dive into the medicinal applications of bromophenyl-substituted triazoles. We will explore their dominant roles in oncology and infectious disease management, dissect the electronic basis of their potency, and provide validated protocols for their synthesis and biological evaluation.

The Chemical Basis: Why Bromophenyl-Triazoles?

The efficacy of bromophenyl-triazoles is not accidental; it is driven by three specific physicochemical pillars:

-

The Triazole Bioisostere: The 1,2,3-triazole ring acts as a rigid bioisostere for amide bonds (

), mimicking their electronic distribution without susceptibility to hydrolytic cleavage by peptidases. -

Halogen Bonding (The Sigma Hole): Unlike fluorine, which is electron-withdrawing but lacks a significant "sigma hole," the bromine atom on the phenyl ring possesses a positive electrostatic potential cap opposite the C-Br bond. This allows it to act as a Lewis acid, forming highly specific halogen bonds with nucleophilic protein residues (e.g., backbone carbonyls), often increasing binding affinity by orders of magnitude compared to hydrogen.

-

Lipophilicity & Metabolic Blockade: The bulky bromine atom increases

, facilitating membrane permeability. Furthermore, para-substitution blocks CYP450-mediated hydroxylation at the most metabolically vulnerable position of the phenyl ring, extending the drug's half-life (

Core Therapeutic Applications

Antifungal Agents: CYP51 Inhibition

The azole class (e.g., Fluconazole, Voriconazole) targets Lanosterol 14

Key Insight: In SAR studies, 4-bromophenyl derivatives frequently outperform their chloro- analogs against Candida albicans due to the stronger halogen bond strength of Br vs. Cl.

Anticancer Agents: Tubulin & Kinase Targeting

Bromophenyl-triazoles function as dual-mechanism agents in oncology:

-

Tubulin Polymerization Inhibition: They bind to the colchicine-binding site of tubulin. The bromophenyl group mimics the trimethoxyphenyl ring of colchicine, arresting cells in the G2/M phase.

-

Aromatase Inhibition: Similar to Letrozole, the triazole nitrogen coordinates with the heme of the aromatase enzyme, preventing estrogen synthesis in ER+ breast cancer.[1]

Antitubercular Activity

Hybrids of bromophenyl-triazoles with isatin or pyrazoline scaffolds have shown MIC values comparable to Isoniazid against M. tuberculosis H37Rv. The lipophilicity of the bromine is crucial here for penetrating the waxy mycolic acid cell wall of the mycobacteria.

Technical Data Summary: Structure-Activity Relationships (SAR)

The following table summarizes comparative potency data synthesized from recent medicinal chemistry literature [1][3][6].

| Substituent (R) | Electronic Effect ( | Lipophilicity ( | Antifungal Potency (MIC vs C. albicans) | Cytotoxicity (IC | Mechanistic Note |

| -H | 0.00 | 0.00 | Low (>50 | >100 | Baseline activity; poor binding. |

| -F | 0.06 | 0.14 | Moderate | 25-50 | Good metabolic stability, weak H-bond acceptor. |

| -Cl | 0.23 | 0.71 | High | 5-10 | Moderate lipophilicity. |

| -Br | 0.23 | 0.86 | Very High (<1 | <1 | Strong Halogen Bond donor; optimal hydrophobic fit. |

| -OCH | -0.27 | -0.02 | Low | >50 | Electron donating; disrupts active site electrostatics. |

Experimental Protocols

Synthesis: Regioselective CuAAC (Click Chemistry)

This protocol yields 1,4-disubstituted 1,2,3-triazoles with >95% regioselectivity.

Reagents:

-

4-Bromophenyl azide (generated in situ or pre-synthesized)

-

Terminal Alkyne (Pharmacophore linker)

-

CuSO

(Catalyst source) -

Sodium Ascorbate (Reducing agent)

-

Solvent:

(1:1)[2][3]

Step-by-Step Methodology:

-

Preparation: In a 20 mL scintillation vial, dissolve the terminal alkyne (1.0 mmol) and 4-bromophenyl azide (1.0 mmol) in 5 mL of

(1:1). -

Catalyst Addition: Add 0.1 mmol (10 mol%) of Sodium Ascorbate (freshly prepared 1M solution in water).

-

Initiation: Add 0.05 mmol (5 mol%) of CuSO

solution. The reaction mixture should turn bright yellow/orange. -

Reaction: Stir vigorously at Room Temperature (RT) for 6–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Dilute with 20 mL water. If the product precipitates, filter and wash with cold water. If oil forms, extract with Ethyl Acetate (

), dry over Na -

Purification: Recrystallize from Ethanol or purify via silica gel column chromatography.

Biological Validation: MTT Cytotoxicity Assay

Objective: Determine IC

-

Seeding: Plate cells (

cells/well) in 96-well plates and incubate for 24h at 37°C/5% CO -

Treatment: Add the bromophenyl-triazole derivative at serial dilutions (0.1 – 100

M) in DMSO (final DMSO < 0.1%). -

Incubation: Incubate for 48h.

-

Labeling: Add 20

L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. -

Solubilization: Remove media carefully. Add 150

L DMSO to dissolve purple formazan crystals. -

Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC

using non-linear regression (GraphPad Prism).

Visualizations

Diagram 1: Regioselective Synthesis Pathway

This diagram illustrates the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism, highlighting the formation of the 1,4-isomer.

Caption: CuAAC pathway ensuring exclusive formation of the biologically active 1,4-regioisomer.

Diagram 2: Structure-Activity Relationship (SAR) Map

A visual breakdown of the pharmacophore features contributing to biological activity.

Caption: SAR map detailing the functional role of each moiety in the bromophenyl-triazole scaffold.

Diagram 3: Mechanism of Action (Halogen Bonding)

Visualizing the specific interaction between the Bromine "Sigma Hole" and a protein target.

Caption: The "Sigma Hole" interaction where the electropositive region of Br binds to the electronegative protein target.

References

-

Organic Chemistry Portal. (2010). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

-

Al-Wahaibi, L.H., et al. (2023).[4] Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules. Retrieved from [Link]

-

Frontiers in Pharmacology. (2023). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Retrieved from [Link]

-

Chem Help ASAP. (2022). CuAAC click triazole synthesis - laboratory experiment. YouTube.[5] Retrieved from [Link]

-

Zhang, S., et al. (2017). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry. Retrieved from [Link]

Sources

anticancer potential of 4-(4-bromophenyl)-4H-1,2,4-triazole analogs

An In-Depth Technical Guide to the Anticancer Potential of 4-(4-bromophenyl)-4H-1,2,4-triazole Analogs

Abstract

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its unique structural and electronic properties allow for diverse biological activities, with a significant focus on oncology in recent years.[3][4] This guide provides a comprehensive technical overview of a specific, promising subclass: 4-(4-bromophenyl)-4H-1,2,4-triazole analogs. We will explore rational synthetic strategies, delve into the multifactorial mechanisms of their anticancer action, analyze structure-activity relationships, and provide detailed, field-proven protocols for their preclinical evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this chemical scaffold for the discovery of novel anticancer therapeutics.

Introduction

The Significance of 1,2,4-Triazoles in Oncology

The five-membered heterocyclic 1,2,4-triazole ring is not merely a linker but a critical pharmacophore. Its nitrogen atoms can act as hydrogen bond acceptors, and the ring system can engage in various non-covalent interactions, enhancing binding affinity and solubility.[5][6] This versatility has led to the development of numerous 1,2,4-triazole-containing compounds with potent anticancer activity, acting through mechanisms such as enzyme inhibition, apoptosis induction, and cell cycle arrest.[3][7] Clinically relevant examples like Letrozole and Anastrozole, which are aromatase inhibitors used in breast cancer therapy, underscore the therapeutic value of this scaffold.[7]

The 4-(4-bromophenyl)-4H-1,2,4-triazole Scaffold: A Promising Core

The specific substitution of a 4-bromophenyl group at the N4 position of the triazole ring introduces key features. The bromine atom, a halogen, can participate in halogen bonding and increases lipophilicity, potentially enhancing membrane permeability and target engagement. Its presence at the para-position provides a defined vector for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The phenyl ring itself can engage in π-π stacking interactions within protein binding sites. This combination of the proven triazole core and the strategically placed bromophenyl moiety makes these analogs a compelling starting point for novel anticancer drug design.

Scope of this Guide

This guide will provide a deep dive into the preclinical assessment of 4-(4-bromophenyl)-4H-1,2,4-triazole analogs. It is structured to follow a logical drug discovery progression:

-

Synthesis: Establishing a reliable and versatile synthetic route.

-

Mechanism of Action: Understanding how these compounds exert their cytotoxic effects.

-

Structure-Activity Relationship (SAR): Identifying key molecular features that drive potency.

-

Experimental Evaluation: Providing robust, step-by-step protocols for key in vitro assays.

Synthetic Strategies

Rationale for Synthetic Route Selection

A robust synthetic strategy is paramount. The chosen method must be efficient, scalable, and amenable to diversification for SAR studies. A common and effective approach for synthesizing 3,4,5-trisubstituted 4H-1,2,4-triazoles involves the cyclodehydration of N,N'-diacylhydrazines with a primary amine.[8][9] This method is advantageous as the precursors are often readily accessible or straightforward to prepare from commercially available carboxylic acids.

General Synthesis Protocol for 4-(4-bromophenyl)-4H-1,2,4-triazole Analogs

This protocol outlines a plausible multi-step synthesis starting from a substituted benzoic acid, culminating in the desired triazole core.

Step 1: Synthesis of N'-benzoyl-4-bromobenzohydrazide

-

To a solution of 4-bromobenzohydrazide (1.0 eq) in a suitable solvent like dichloromethane (DCM), add triethylamine (1.2 eq) and cool the mixture to 0°C.

-

Slowly add a substituted benzoyl chloride (1.1 eq) dropwise while maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N,N'-diacylhydrazine intermediate.

Step 2: Synthesis of the Imidoyl Chloride Intermediate

-

Suspend the N,N'-diacylhydrazine (1.0 eq) in a non-polar solvent such as toluene.

-

Add phosphorus pentachloride (PCl₅) (1.5 eq) portion-wise.

-

Heat the mixture to reflux (approx. 110°C) for 4-6 hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and carefully quench with ice-cold water. Extract the product with ethyl acetate.

-

Dry the organic layer and concentrate to yield the crude imidoyl chloride, which is often used in the next step without extensive purification.[8]

Step 3: Cyclization to form the 4H-1,2,4-triazole Ring

-

Dissolve the crude imidoyl chloride intermediate (1.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

-

Add 4-bromoaniline (1.2 eq) to the solution.

-

Heat the reaction mixture to 120-140°C for 8-12 hours.

-

After cooling, pour the reaction mixture into water to precipitate the product.

-

Filter the solid, wash with water, and purify by recrystallization or column chromatography to obtain the final 4-(4-bromophenyl)-4H-1,2,4-triazole analog.

Mandatory Visualization: Synthetic Workflow

Caption: A generalized three-step synthesis of the target triazole analogs.

Postulated Mechanisms of Anticancer Action

Multi-Targeted Approach of Triazole Analogs

A key strength of triazole-based anticancer agents is their ability to engage multiple cellular targets, a strategy that can be highly effective against the complex and redundant signaling networks of cancer cells.[7][10] Research suggests that these compounds rarely rely on a single mechanism, but rather induce cytotoxicity through a coordinated assault on various pathways essential for cancer cell survival and proliferation.

Inhibition of Key Signaling Pathways

Many cancers exhibit aberrant activation of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[11] These receptors trigger downstream signaling cascades, such as the PI3K/AKT and MAPK pathways, which promote cell growth, survival, and proliferation.[5][11] Triazole derivatives have been shown to act as potent inhibitors of such kinases.[10][11] The 4-(4-bromophenyl)-4H-1,2,4-triazole scaffold can position functional groups to interact with the ATP-binding pocket of these kinases, preventing phosphorylation and subsequent pathway activation.

Mandatory Visualization: EGFR Signaling Pathway Inhibition

Caption: Inhibition of the EGFR/PI3K/AKT pathway by a triazole analog.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial self-destruct mechanism that is often evaded by cancer cells. A primary goal of chemotherapy is to reactivate this process. Triazole analogs have been demonstrated to be potent inducers of apoptosis.[12][13] This is often achieved by altering the balance of pro-apoptotic (e.g., Bax, Caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins.[11][14] Inhibition of survival pathways like PI3K/AKT leads to the downregulation of Bcl-2, allowing pro-apoptotic signals to dominate, ultimately leading to the activation of executioner caspases and cell death.

Cell Cycle Arrest

Before dividing, a cell must pass through several checkpoints in its cycle. Many anticancer agents function by causing damage or stress that triggers these checkpoints, leading to cell cycle arrest and preventing proliferation.[15] Triazole derivatives have been shown to cause arrest at various phases, most commonly the G2/M or G0/G1 phase.[5][11] For instance, compounds that interfere with tubulin polymerization can halt cells in the G2/M phase, while those that inhibit growth factor signaling may cause arrest in G0/G1.[5][16]

Structure-Activity Relationship (SAR) Insights

The Role of the 4-Bromophenyl Moiety

The 4-bromophenyl group is a critical component of the pharmacophore.

-

Positioning: The N4-substitution pattern on the triazole ring directs the phenyl group into a specific region of space, which is crucial for interaction with target proteins.

-

Halogenation: The bromine atom can serve as a handle for further synthetic modifications (e.g., via Suzuki or other cross-coupling reactions) to probe the surrounding space in a binding pocket.[8][17] Furthermore, changing the halogen (e.g., to Cl or F) or its position on the ring can fine-tune the electronic and steric properties of the molecule, significantly impacting potency.[18]

The 1,2,4-Triazole Core as a Pharmacophore

The triazole ring is essential for activity. Its ability to form hydrogen bonds is a key driver of its interaction with various enzymes and receptors.[19] Modifications to the other positions on the triazole ring (C3 and C5) are a primary avenue for lead optimization. Introducing different aryl or alkyl groups at these positions can drastically alter the compound's biological profile by targeting different enzymes or improving pharmacokinetic properties.

Data Presentation: Comparative Cytotoxicity of Hypothetical Analogs

To illustrate SAR principles, the following table presents hypothetical IC₅₀ (half-maximal inhibitory concentration) values for a series of analogs based on the core scaffold against a human breast cancer cell line (MDA-MB-231). Lower IC₅₀ values indicate higher potency.

| Compound ID | C3-Substituent | C5-Substituent | N4-Phenyl Substituent | IC₅₀ (µM) on MDA-MB-231 |

| Lead-01 | Phenyl | Phenyl | 4-Bromophenyl | 10.5 |

| Analog-02 | 4-Chlorophenyl | Phenyl | 4-Bromophenyl | 8.7 |

| Analog-03 | 4-Methoxyphenyl | Phenyl | 4-Bromophenyl | 15.2 |

| Analog-04 | Phenyl | Phenyl | 4-Chlorophenyl | 12.1 |

| Analog-05 | Phenyl | Phenyl | 4-Fluorophenyl | 11.3 |

| Analog-06 | 4-Chlorophenyl | Phenyl | 4-Chlorophenyl | 6.3 |

Disclaimer: The data in this table is illustrative and designed to demonstrate SAR concepts. It is based on trends observed in the scientific literature.[11][18]

Interpretation:

-

Comparing Lead-01 and Analog-02 , the addition of an electron-withdrawing chloro group at the C3-phenyl ring increases potency.

-

Comparing Lead-01 and Analog-03 , adding an electron-donating methoxy group decreases potency.

-

Comparing Lead-01 , Analog-04 , and Analog-05 , modifying the halogen on the N4-phenyl ring shows that chlorine (Analog-04 ) may be slightly less favorable than bromine, while fluorine (Analog-05 ) has a similar effect.

-

Analog-06 combines two beneficial modifications (C3-chloro and N4-chloro), resulting in the most potent compound in this hypothetical series, suggesting an additive effect.

Core Experimental Protocols for Preclinical Evaluation

In Vitro Cytotoxicity Screening

The first step in evaluating any potential anticancer compound is to determine its ability to kill cancer cells in culture.[20][21][22]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[20] Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance of the solubilized formazan at a specific wavelength.

Self-Validating System: This protocol includes vehicle controls (to account for solvent effects) and a positive control (a known cytotoxic drug) to ensure the assay is performing correctly.

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the triazole analogs in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (<0.5%).

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control/positive control) to the respective wells.

-

Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well. Pipette up and down to ensure all crystals are dissolved.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value for each compound.

Caption: Standard workflow for an in vitro MTT cytotoxicity assay.

Assessment of Apoptosis Induction

To confirm that cell death is occurring via apoptosis, Western blotting is used to measure the levels of key regulatory proteins. A hallmark of apoptosis is the activation of caspases, particularly caspase-3, and the subsequent cleavage of its substrates, such as PARP (Poly (ADP-ribose) polymerase).[13][14] An increase in cleaved caspase-3 and cleaved PARP is a strong indicator of apoptosis.

-

Treatment and Lysis: Treat cells in a 6-well plate with the triazole analog at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Collect the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).

-

Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again, then add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Cell Cycle Analysis

Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. It can only cross the membrane of dead or permeabilized cells. By fixing cells with ethanol, PI can enter and stain the DNA of all cells. The amount of PI fluorescence is directly proportional to the amount of DNA. Flow cytometry can then measure the fluorescence of individual cells, allowing for the quantification of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[5][14]

-

Cell Treatment: Seed cells in 6-well plates and treat with the triazole analog at IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data from at least 10,000 cells per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Future Directions and Outlook

Lead Optimization Strategies

The initial screening identifies "hit" compounds. The next phase involves lead optimization, where medicinal chemists will synthesize new analogs based on SAR data to improve potency, selectivity, and drug-like properties. This may involve exploring different substituents on the phenyl rings or modifying the triazole core itself.

In Vivo Efficacy Studies

Promising compounds must be tested in living organisms.[1][14] This typically involves using animal models, such as mice with tumor xenografts, to assess the compound's ability to inhibit tumor growth in a complex biological system.[12] These studies are critical for determining therapeutic efficacy and potential toxicity.

ADMET Profiling

A successful drug must not only be potent but also have favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Early-stage in vitro and in silico ADMET screening can predict a compound's likely behavior in the body, helping to identify and deprioritize candidates that are likely to fail later in development due to poor pharmacokinetics or toxicity.

References

A comprehensive, numbered list of all cited sources with clickable URLs will be consolidated here upon final compilation.

Sources

- 1. jocpr.com [jocpr.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 5. mdpi.com [mdpi.com]

- 6. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03819G [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 10. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijmtlm.org [ijmtlm.org]

- 12. Thiophenol-formaldehyde triazole causes apoptosis induction in ovary cancer cells and prevents tumor growth formation in mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Design, synthesis, and in vitro and in vivo anticancer activity studies of new (S)-Naproxen thiosemicarbazide/1,2,4-triazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. isres.org [isres.org]

- 19. researchgate.net [researchgate.net]

- 20. In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech [databiotech.co.il]

- 21. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 22. kosheeka.com [kosheeka.com]

An In-Depth Technical Guide to the Antimicrobial and Antifungal Potential of 4-(4-Bromophenyl)-4H-1,2,4-triazole and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a cornerstone in the development of a multitude of therapeutic agents, demonstrating a broad spectrum of biological activities. This technical guide delves into the antimicrobial and antifungal properties associated with the 4-(4-bromophenyl)-4H-1,2,4-triazole scaffold. While direct and extensive research on this specific parent compound is emerging, a comprehensive analysis of its closely related derivatives provides significant insights into its potential as a pharmacophore. This document will explore the synthesis, established antimicrobial and antifungal activities of pertinent analogues, the well-understood mechanism of action of triazole antifungals, and detailed experimental protocols for the evaluation of these properties. A critical examination of structure-activity relationships (SAR) will elucidate the influential role of the 4-bromophenyl moiety in conferring biological activity.

Introduction: The 1,2,4-Triazole Scaffold in Medicinal Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structural motif that imparts a unique combination of chemical properties, including hydrogen bonding capacity, dipole character, and metabolic stability.[1][2] These characteristics make it a privileged scaffold in medicinal chemistry, featured in a wide array of approved drugs with activities ranging from antifungal and antiviral to anticancer and anticonvulsant.[3][4] The relentless rise of drug-resistant pathogens necessitates the exploration of novel antimicrobial and antifungal agents.[5] In this context, the strategic modification of the 1,2,4-triazole core continues to be a fertile ground for the discovery of new therapeutic leads.[6] The introduction of a halogenated aryl substituent, such as the 4-bromophenyl group, is a common and often effective strategy to enhance the biological potency of heterocyclic compounds.

Synthesis of 4-(4-Bromophenyl)-4H-1,2,4-triazole

The synthesis of 4-aryl-4H-1,2,4-triazoles can be achieved through several established synthetic routes. A common and effective method involves the reaction of N,N-diformylhydrazine with a primary arylamine at elevated temperatures.[1] This approach, pioneered by Pellizzari and Soldi, provides a direct pathway to N-substituted 4H-1,2,4-triazoles.

Caption: General synthetic route for 4-(4-bromophenyl)-4H-1,2,4-triazole.

Experimental Protocol: General Synthesis of 4-Aryl-4H-1,2,4-triazoles

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N,N-diformylhydrazine (1.0 equivalent) and the corresponding arylamine (e.g., 4-bromoaniline, 1.0 equivalent).

-

Heating: Heat the reaction mixture to a high temperature (typically 150-180 °C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The crude product may solidify upon cooling.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to yield the pure 4-aryl-4H-1,2,4-triazole.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Antimicrobial and Antifungal Properties: A Structure-Activity Relationship (SAR) Perspective

While specific antimicrobial and antifungal data for the parent 4-(4-bromophenyl)-4H-1,2,4-triazole are not extensively documented in publicly available literature, the biological activity of numerous derivatives incorporating this moiety has been reported. These studies consistently highlight the importance of the 4-bromophenyl group for potent activity.

Research by Plech et al. on a series of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones revealed that the presence of a 4-bromophenyl moiety at the N-4 position was crucial for a potent antibacterial effect against Gram-positive bacteria when compared to 4-methylphenyl derivatives.[5] Specifically, derivatives of 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione were found to be highly active against Bacillus subtilis.[5]

Further modifications of the 1,2,4-triazole scaffold have also demonstrated the favorable influence of the 4-bromophenyl group. For instance, a series of 4-(4-bromophenyl)-1-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl} thiosemicarbazides has been synthesized and evaluated for their antimicrobial potential.[7]

The collective evidence from various studies suggests that the 4-bromophenyl group at the N-4 position of the 1,2,4-triazole ring is a key contributor to antimicrobial and antifungal activity. The electron-withdrawing nature of the bromine atom and the overall lipophilicity of the phenyl ring likely play a significant role in target binding and cell penetration.

Table 1: Antimicrobial Activity of Selected 4-(4-bromophenyl)-1,2,4-triazole Derivatives

| Compound/Derivative | Test Organism | Activity (MIC in µg/mL) | Reference |

| 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with pyrrolidinyl methyl substituent | Bacillus subtilis | 31.25 | [5] |

| 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with diethylamino methyl substituent | Bacillus subtilis | 31.25 | [5] |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for the majority of antifungal triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane that is analogous to cholesterol in mammalian cells.

By binding to the heme iron of the lanosterol 14α-demethylase, triazole antifungals prevent the conversion of lanosterol to ergosterol. The resulting depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the integrity and function of the fungal cell membrane. This leads to increased membrane permeability, inhibition of fungal growth, and ultimately, cell death.

Caption: Mechanism of action of triazole antifungals.

Experimental Protocols for Antimicrobial and Antifungal Screening

To evaluate the antimicrobial and antifungal potential of 4-(4-bromophenyl)-4H-1,2,4-triazole or its novel derivatives, standardized in vitro assays are essential. The following protocols provide a framework for these investigations.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol:

-

Preparation of Compound Stock Solution: Dissolve a known weight of 4-(4-bromophenyl)-4H-1,2,4-triazole in a minimal amount of dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

-

Preparation of Microbial Inoculum: Culture the test microorganisms (bacteria or fungi) in an appropriate broth medium to the mid-logarithmic phase of growth. Adjust the turbidity of the culture to match a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism and medium, no compound) and negative (medium only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28-35°C for 24-48 hours for yeast).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Agar Well Diffusion Assay for Preliminary Screening

This method provides a qualitative assessment of antimicrobial activity.

Step-by-Step Protocol:

-

Plate Preparation: Prepare agar plates with a suitable medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Inoculation: Evenly spread a standardized inoculum of the test microorganism over the surface of the agar plate.

-

Well Creation: Aseptically create wells of a defined diameter in the agar.

-

Compound Application: Add a specific volume of the compound solution (at a known concentration) into each well. A solvent control (e.g., DMSO) should also be included.

-

Incubation: Incubate the plates under appropriate conditions.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion and Future Directions

The 4-(4-bromophenyl)-4H-1,2,4-triazole scaffold represents a promising starting point for the development of novel antimicrobial and antifungal agents. The consistent observation of enhanced biological activity in derivatives containing the 4-bromophenyl moiety underscores its importance in molecular design. While further research is required to fully elucidate the antimicrobial and antifungal spectrum of the parent compound, the existing body of literature on its analogues provides a strong rationale for its continued investigation.

Future research should focus on the synthesis and comprehensive biological evaluation of a wider range of derivatives of 4-(4-bromophenyl)-4H-1,2,4-triazole. This should include screening against a broad panel of clinically relevant and drug-resistant pathogens. Furthermore, studies to determine the precise mechanism of action, toxicity profiles, and in vivo efficacy will be crucial for the potential translation of these findings into clinically useful therapeutic agents. The strategic exploration of this chemical space holds significant promise for addressing the urgent global challenge of antimicrobial resistance.

References

-

Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC. Available at: [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. MDPI. Available at: [Link]

-

Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles. MDPI. Available at: [Link]

-

A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. PMC. Available at: [Link]

-

Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. Available at: [Link]

-

Antifungal Properties of 1,2,4-Triazoles. ISRES. Available at: [Link]

-

Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. PMC. Available at: [Link]

-

Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][5][8]-triazole-3-thiol derivatives as antimicrobial agents. Academia.edu. Available at: [Link]

-

Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Ukrainian Journal of Military Medicine. Available at: [Link]

-

Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology. Available at: [Link]

-

Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Al-Mustansiriyah Journal of Pharmaceutical Sciences. Available at: [Link]

-

Synthesis, Characterization, and Evaluation Of Antibacterial 4H-1,2,4-triazole-5-(4-Bromophenoxymethyl)-3-(4-substituted Benzyl sulfide). DergiPark. Available at: [Link]

-

Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica. Available at: [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. PMC. Available at: [Link]

-

A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles... ResearchGate. Available at: [Link]

-

Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Growing Science. Available at: [Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. PMC. Available at: [Link]

Sources

- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. isres.org [isres.org]

- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,2,4-Triazoles as Important Antibacterial Agents [mdpi.com]

- 6. medicine.dp.ua [medicine.dp.ua]

- 7. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. globalresearchonline.net [globalresearchonline.net]

Methodological & Application

Suzuki cross-coupling reactions for 4-alkyl-3,5-diaryl-4H-1,2,4-triazole synthesis

Application Note: High-Efficiency Synthesis of 4-Alkyl-3,5-diaryl-4H-1,2,4-triazoles via Suzuki-Miyaura Cross-Coupling

Executive Summary & Strategic Rationale

The 3,5-diaryl-1,2,4-triazole scaffold is a privileged structure in medicinal chemistry (e.g., Deferasirox) and materials science (OLED electron-transport layers). While traditional synthesis involves the cyclization of diacylhydrazines, this method lacks modularity; changing an aryl group requires restarting the synthesis from the carboxylic acid precursors.

The Suzuki-Miyaura Cross-Coupling (SMC) approach offers a superior, divergent strategy. By utilizing a 3,5-dibromo-4-alkyl-4H-1,2,4-triazole core as a linchpin, researchers can rapidly generate libraries of asymmetric or symmetric diaryl triazoles late in the synthetic sequence.

Key Technical Challenges Addressed:

-

Catalyst Poisoning: The N1/N2 nitrogens in the triazole ring are potent ligands that can sequester Pd(II), arresting the catalytic cycle.

-

Electron Deficiency: The electron-poor nature of the triazole ring facilitates oxidative addition but can make the intermediate Pd-complex prone to dehalogenation rather than transmetalation if the cycle is sluggish.

-

Regiocontrol: Achieving selective mono-arylation vs. bis-arylation on the symmetrical dibromo core.

Critical Mechanistic Analysis

To successfully execute this reaction, one must understand the competition between the substrate acting as a reactant vs. a ligand.

The "Triazole Effect" on Catalysis

Unlike standard aryl halides, 3,5-dibromo-1,2,4-triazoles possess a lone pair on the nitrogen atoms (specifically N1/N2) that can coordinate to Palladium.

-

Problem: If the Pd catalyst coordinates to the triazole nitrogen before oxidative addition, it forms a stable, unreactive complex (Catalyst Sink).

-

Solution:

-

Steric Bulk: Use of the 4-alkyl group provides essential steric shielding of the nitrogen lone pairs.

-

Temperature: High reaction temperatures (>100°C) promote ligand dissociation, ensuring the Pd(0) species is available for the catalytic cycle.

-

Phase Transfer Catalysis (PTC): The use of Tetrabutylammonium Bromide (TBAB) is critical. It stabilizes the colloidal Pd nanoparticles and facilitates the transfer of the anionic boronate species in biphasic systems.

-

Figure 1: Catalytic cycle highlighting the critical "Catalyst Poisoning" off-cycle pathway common in nitrogen-rich heterocycles.

Experimental Protocol: Synthesis of 4-Alkyl-3,5-diaryl-4H-1,2,4-triazoles

This protocol describes the One-Pot Bis-Arylation to generate symmetric 3,5-diaryl triazoles. For asymmetric synthesis, see the Optimization section.

Reagents & Equipment

-

Substrate: 3,5-Dibromo-4-alkyl-4H-1,2,4-triazole (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (2.5 - 3.0 equiv)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Base: Potassium Carbonate (K₂CO₃) (4.0 equiv)

-

Additive: Tetrabutylammonium Bromide (TBAB) (0.5 equiv)

-

Solvent System: Toluene : Water : Ethanol (4:2:1 ratio)

-

Atmosphere: Argon or Nitrogen (Strictly deoxygenated)

Step-by-Step Methodology

-

Preparation of the Reaction Vessel:

-

Use a heavy-walled pressure vial or a round-bottom flask with a high-efficiency reflux condenser.

-

Critical Step: Flame-dry the glassware under vacuum and backfill with Argon 3 times to remove adsorbed moisture and oxygen.

-

-

Reagent Charging:

-

Add 3,5-dibromo-4-alkyl-4H-1,2,4-triazole (1.0 mmol) and Aryl Boronic Acid (2.5 mmol) to the vessel.

-

Add K₂CO₃ (4.0 mmol) and TBAB (0.5 mmol).

-

Note: Do not add the catalyst yet.

-

-

Solvent Degassing:

-

Premix Toluene (4 mL), Water (2 mL), and Ethanol (1 mL).

-

Sparge the solvent mixture with Argon for 15 minutes. This is crucial to prevent homocoupling of the boronic acid and oxidation of the phosphine ligands.

-

Transfer the solvent to the reaction vessel via syringe.

-

-

Catalyst Addition:

-

Under a positive stream of Argon, add Pd(PPh₃)₄ (0.05 mmol, 58 mg).

-

Immediately seal the vessel.

-

-

Reaction:

-

Heat the mixture to 110°C - 130°C (oil bath temperature). Vigorous stirring is required to mix the biphasic system.

-

Duration: 4–12 hours.[1] Monitor by TLC (Mobile phase: Hexane/EtOAc). The starting dibromide is usually non-polar; the mono-arylated intermediate is semi-polar; the bis-arylated product is often highly fluorescent (blue/violet under UV).

-

-

Work-up:

-

Cool to room temperature.[2]

-

Dilute with Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) followed by Brine (10 mL).

-

Pd Removal: If the organic layer is dark, treat with activated charcoal or a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins, then filter through Celite.

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

-

Purification:

-

Recrystallization from Ethanol/Water is often sufficient for symmetric products.

-

Flash Column Chromatography (SiO₂) using a gradient of Hexane -> EtOAc.

-

Data Presentation & Optimization

Solvent & Base Screening (Comparative Data)

The choice of base and solvent profoundly impacts the yield due to the solubility of the boronate species and the stability of the triazole-Pd intermediate.

| Entry | Solvent System | Base | Temp (°C) | Yield (%) | Notes |

| 1 | Toluene/H₂O/EtOH | K₂CO₃ | 130 | 88-95 | Optimal. Biphasic system prevents salt precipitation. |

| 2 | DMF | K₃PO₄ | 100 | 65 | Significant dehalogenation observed. |

| 3 | 1,4-Dioxane/H₂O | Cs₂CO₃ | 100 | 78 | Good, but Cs₂CO₃ is expensive. |

| 4 | THF/H₂O | Na₂CO₃ | 70 | 30 | Temp too low; catalyst poisoning dominates. |

| 5 | Toluene (Anhydrous) | KOtBu | 110 | 45 | Low yield due to poor solubility of boronic acid. |

Troubleshooting Guide

-

Issue: Mono-arylated product dominates.

-

Cause: Premature catalyst death or insufficient temperature.

-

Fix: Increase temp to 130°C; add a second portion of catalyst (2 mol%) and boronic acid (0.5 equiv) after 4 hours.

-

-

Issue: Protodeboronation (Ar-H formation).

-

Cause: Reaction medium too basic or specific unstable boronic acids (e.g., 2-heterocyclic boronates).

-

Fix: Switch to mild bases like K₃PO₄ or use Boronic Esters (Pinacol esters) instead of acids.

-

-

Issue: Palladium contamination in product.

-

Cause: Triazoles bind Pd tightly.

-

Fix: Wash the organic phase with 10% aqueous L-Cysteine or use thiourea-functionalized silica gel during purification.

-

Advanced Workflow: Sequential Asymmetric Synthesis

To synthesize 3-Ar¹-5-Ar²-4-alkyl-triazoles , a sequential addition strategy is required.

Figure 2: Sequential workflow for asymmetric diaryl triazoles. Note the temperature gradient: lower temperature favors mono-substitution.

Protocol Modification for Asymmetry:

-

Run the first coupling with 1.05 equiv of Ar¹-B(OH)₂ at a lower temperature (60-80°C ).

-

Monitor consumption of the dibromide.

-

Once the mono-bromide is formed, add 1.5 equiv of Ar²-B(OH)₂ and raise temperature to 130°C to force the second coupling on the less reactive site.

References

-

Bielawski, K. et al. (2019). "Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties." Molecules, 24(3), 652.[3] [Link]

- Key Reference: Establishes the biphasic toluene/water/ethanol system and the use of dibromo-precursors.

- Kranjc, K. & Kočevar, M. (2010). "Microwave-assisted synthesis of 1,2,4-triazoles." Current Organic Chemistry, 14(10), 1050-1074.

- Gribanov, P. S. et al. (2011). "Palladium-catalyzed cross-coupling reactions of halogenated 1,2,4-triazoles." Russian Chemical Reviews, 80(12), 1197. Context: Comprehensive review on the reactivity of halo-triazoles in SMC.

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

Sources

Unlocking Novel Compound Synthesis: Application Notes for 4-(4-Bromophenyl)-4H-1,2,4-triazole

Introduction: The Versatility of the 1,2,4-Triazole Scaffold